

Efficacy of Lerociclib in Primary Endocrine Resistance

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Compound Focus: Lerociclib

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The table below summarizes the key efficacy data for **Lerociclib** plus Fulvestrant in the overall population and in patients with primary endocrine resistance, as reported in the LEONARDA-1 study [1] [2].

Patient Group	Progression-Free Survival (PFS)	Hazard Ratio (HR)	Objective Response Rate (ORR)
Overall Population (ITT)	11.07 months (vs. 5.49 months with placebo)	0.451 (95% CI: 0.311-0.656)	23.4% (vs. 8.7% with placebo)
Primary Endocrine Resistance Subgroup	Not Reported (Specific median PFS not provided)	0.374 (95% CI: 0.182-0.769)	Not Specified

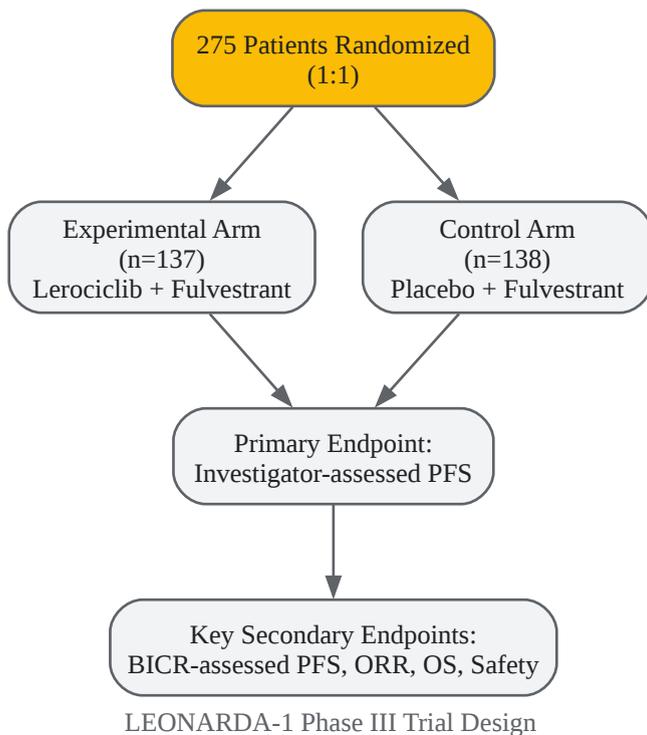
- Subgroup Analysis Consistency:** The benefit of adding **Lerociclib** was observed across all pre-specified subgroups. The **hazard ratio of 0.374** for the primary endocrine resistance subgroup indicates a **greater reduction in the risk of disease progression or death** compared to the overall study population [1] [3] [2].
- Efficacy in Other High-Risk Groups:** **Lerociclib** also showed promising efficacy in other difficult-to-treat patient types, such as those with liver metastases (HR: 0.487) and those who had received prior chemotherapy for metastatic disease (HR: 0.286) [1] [3] [2].

LEONARDA-1 Trial Experimental Protocol

For researchers evaluating the data, here are the key methodological details of the LEONARDA-1 trial [1] [2]:

- **Study Design:** A randomized, double-blind, placebo-controlled Phase III trial.
- **Patient Population:** 275 adult patients (aged 18-75) with HR+/HER2- locally advanced or metastatic breast cancer whose disease had progressed on prior endocrine therapy. The population included both postmenopausal and pre/perimenopausal women (receiving GnRH agonists) and men.
- **Key Inclusion Criteria:** Patients must have had disease progression during (neo)adjuvant ET within 12 months of completion, or during ET for advanced disease. Patients could have received up to one line of chemotherapy for advanced breast cancer.
- **Intervention:** Patients were randomized 1:1 to receive:
 - **Experimental Arm: Lerociclib** (150 mg, orally, twice daily) + Fulvestrant (500 mg, intramuscularly, per standard dosing).
 - **Control Arm:** Placebo + Fulvestrant.
- **Primary Endpoint:** **Investigator-assessed Progression-Free Survival (PFS)**, defined as the time from randomization to disease progression (based on RECIST v1.1) or death from any cause.
- **Key Secondary Endpoints:** PFS as assessed by a Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Overall Survival (OS), safety, and tolerability.

The following diagram illustrates the workflow of the LEONARDA-1 trial:



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Interpretation and Context for Researchers

- **Differentiated Safety Profile:** A key finding from LEONARDA-1 and earlier phases of the **Lerociclib** clinical program is its potentially differentiated safety profile. The trial reported a **low incidence of Grade 4 neutropenia (5.1%)**, with **no febrile neutropenia or Grade 3/4 diarrhea observed** [3] [4]. This suggests a potentially improved tolerability compared to some other agents in the class.
- **Mechanistic Insight – Biomarkers of Resistance:** While not specific to **Lerociclib**, research on CDK4/6 inhibitor resistance provides context. Studies on Palbociclib have confirmed that **high baseline levels of CCNE1 (Cyclin E1)** are associated with a lower chance of achieving complete cell-cycle arrest, identifying it as a biomarker of resistance [5]. Other potential mechanisms include **RB1 loss, FGFR pathway activation, and PI3K/AKT/mTOR signaling** [6].

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